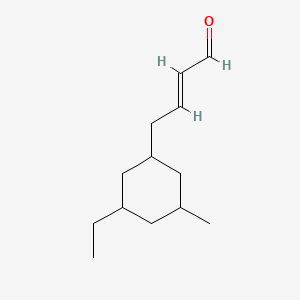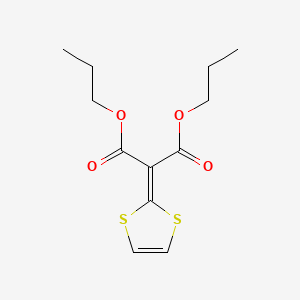
2-Endomethylamino-benzobicyclo(2.2.1)-heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Endomethylamino-benzobicyclo(2.2.1)-heptane is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential pharmacological properties and its structural similarity to other well-known compounds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Endomethylamino-benzobicyclo(2.2.1)-heptane typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the endomethylamino group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Endomethylamino-benzobicyclo(2.2.1)-heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. Conditions often involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst. Conditions typically involve low temperatures and inert atmospheres.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Endomethylamino-benzobicyclo(2.2.1)-heptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Endomethylamino-benzobicyclo(2.2.1)-heptane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Endomethylamino-benzobicyclo(2.2.1)-heptane analogues: These compounds have similar structures but may differ in the position or nature of functional groups.
Amphetamine analogues: These compounds share some structural features and may have similar pharmacological properties.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of the endomethylamino group. This combination of features can result in distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
58742-05-5 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-methyltricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine |
InChI |
InChI=1S/C12H15N/c1-13-12-7-8-6-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-13H,6-7H2,1H3 |
InChI Key |
JZVYSKTUPPXVEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2CC1C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


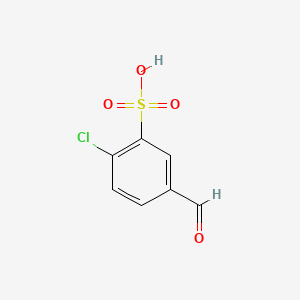

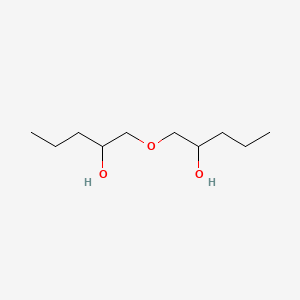
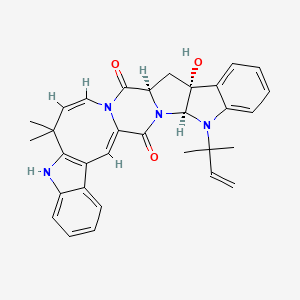

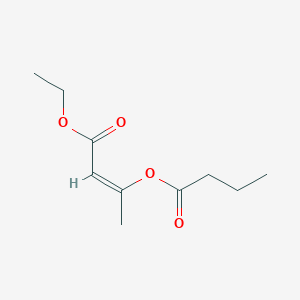
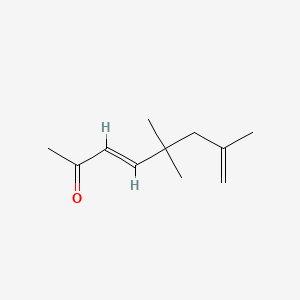
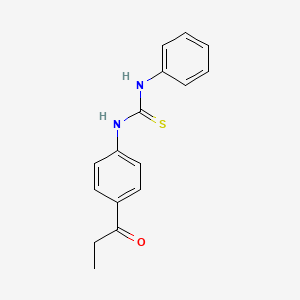
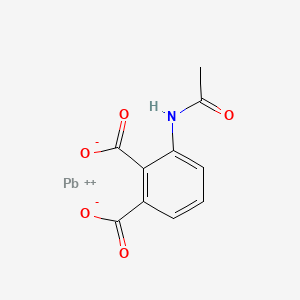
![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)

